molecular formula C11H9Cl B8782892 2-Chloro-6-methylnaphthalene

2-Chloro-6-methylnaphthalene

Cat. No.: B8782892
M. Wt: 176.64 g/mol
InChI Key: WBIAGGDFPTWSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methylnaphthalene is a halogenated aromatic hydrocarbon featuring a naphthalene backbone substituted with a chlorine atom at position 2 and a methyl group at position 4. Its molecular formula is C₁₁H₉Cl, with a molecular weight of 176.64 g/mol. The chlorine substituent enhances electrophilic substitution reactivity, while the methyl group contributes to steric effects and hydrophobic properties .

Properties

Molecular Formula

C11H9Cl

Molecular Weight

176.64 g/mol

IUPAC Name

2-chloro-6-methylnaphthalene

InChI

InChI=1S/C11H9Cl/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3

InChI Key

WBIAGGDFPTWSBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chloro-6-methylnaphthalene with structurally related compounds, focusing on substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
This compound C₁₁H₉Cl 176.64 Cl (2), CH₃ (6) High hydrophobicity; moderate reactivity in electrophilic substitution
1-Chloro-6-(chloromethyl)naphthalene C₁₁H₈Cl₂ 211.09 Cl (1), CH₂Cl (6) Higher reactivity due to benzylic chlorine; increased polarity
2-Bromomethyl-6-chloronaphthalene C₁₁H₈BrCl 255.54 Br (2), CH₃ (6) Enhanced leaving-group ability (Br vs. Cl); potential for nucleophilic substitution
6-Methoxy-2-acetonaphthone C₁₃H₁₂O₂ 200.23 OCH₃ (6), COCH₃ (2) Polar functional groups increase solubility; hydrogen-bonding capacity
2-Methylnaphthalene C₁₁H₁₀ 142.20 CH₃ (2) Lower molecular weight; higher volatility; no halogen-driven reactivity

Key Observations :

  • Halogen vs. Alkyl Groups : Chlorine and bromine substituents increase molecular weight and alter reactivity compared to methyl or methoxy groups.
  • Positional Effects : Substituents at position 2 (e.g., Cl, Br) direct electrophilic reactions to position 1 or 3, while methyl groups at position 6 sterically hinder adjacent positions .

Toxicity and Environmental Impact

Recent toxicological profiles (2024) highlight critical differences:

  • 2-Methylnaphthalene : Classified as a low-toxicity PAH (polycyclic aromatic hydrocarbon) but exhibits moderate ecotoxicity due to persistence in sediments .

Industrial and Pharmaceutical Relevance

  • This compound: Used in synthesizing nonsteroidal anti-inflammatory drug (NSAID) intermediates, though less directly than 6-methoxy-2-acetonaphthone (a Naproxen precursor) .
  • Sulfonyl Chloride Derivatives : 6-Chloronaphthalene-2-sulfonyl chloride () serves in sulfonamide drug synthesis, leveraging its sulfonyl group for covalent enzyme inhibition .

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